1,4-Anhydro-D-xylitol
Overview
Description
1,4-Anhydro-D-xylitol is a sugar alcohol derived from xylitol. It is a non-ionic surfactant with the molecular formula C5H10O4 and a molecular weight of 134.13 g/mol . This compound is known for its stability and solubility in water, making it useful in various applications, including organic synthesis and personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Anhydro-D-xylitol can be synthesized through the intramolecular dehydration of xylitol. This process typically involves high-temperature water (523–573 K) without the addition of hazardous acid catalysts . The dehydration reaction is selective and produces anhydropentitols, including this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of biomass-derived sugar alcohols. The process is eco-friendly and does not require hazardous chemicals, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,4-Anhydro-D-xylitol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into different oxidation products.
Reduction: Reduction reactions can modify the hydroxyl groups in the compound.
Substitution: Substitution reactions can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various carboxylic acids, while reduction can yield different alcohol derivatives .
Scientific Research Applications
1,4-Anhydro-D-xylitol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Anhydro-D-xylitol involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with other molecules, influencing their stability and reactivity . This interaction can affect metabolic pathways and cellular processes, making it a valuable compound for research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
1,4-Anhydro-D-xylitol is similar to other sugar alcohols, such as:
Xylitol: A five-carbon sugar alcohol used as a sweetener.
Mannitol: A six-carbon sugar alcohol used in medical applications.
Sorbitol: Another six-carbon sugar alcohol used in food and pharmaceuticals.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure and properties. Unlike xylitol, which is primarily used as a sweetener, this compound has specific applications in organic synthesis and as a surfactant . Its stability and solubility in water make it particularly valuable in various industrial processes .
Properties
IUPAC Name |
(2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVAAIRBJJYZOW-VPENINKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](O1)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964160 | |
Record name | 1,4-Anhydropentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53448-53-6, 491-19-0 | |
Record name | 1,4-Anhydro-D-xylitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53448-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Anhydroxylitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anhydroxylitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053448536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Anhydropentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-anhydro-D-xylitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.220 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XYLITAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KQL0CX6R6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ANHYDROXYLITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XWR7NN42F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 1,4-anhydro-D-xylitol heteroanalogues of salacinol?
A1: Salacinol, a naturally occurring sulfonium ion found in the plant Salacia reticulata, exhibits potent glycosidase inhibitory activity and is linked to traditional treatments for Type 2 diabetes []. Researchers synthesized this compound heteroanalogues of salacinol, incorporating sulfur or nitrogen into the ring structure, to investigate their potential as glycosidase inhibitors []. This approach aimed to explore structure-activity relationships and potentially identify novel compounds with improved pharmacological properties.
Q2: How effective were the synthesized this compound heteroanalogues as glycosidase inhibitors?
A2: The study revealed that the sulfonium ion analogue (compound 8 in the research) demonstrated inhibitory activity against barley-α-amylase (AMY1) and porcine pancreatic-α-amylase (PPA) []. The Ki values, indicating the inhibitor's potency, were determined to be 109 ± 11 and 55 ± 5 µM for AMY1 and PPA, respectively []. Conversely, the ammonium ion analogue (compound 9) did not exhibit significant inhibition of either AMY1 or PPA. Notably, neither compound 8 nor 9 showed significant inhibitory activity against glucoamylase []. These findings suggest that the presence of the sulfonium ion moiety in the this compound scaffold is crucial for the observed α-amylase inhibitory activity.
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